4-(Dibutylamino)-1-phenylbutan-1-ol

Description

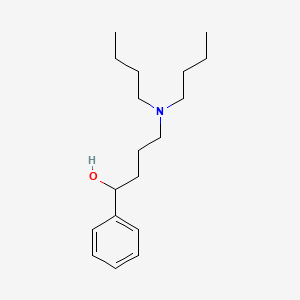

4-(Dibutylamino)-1-phenylbutan-1-ol is a tertiary amino alcohol characterized by a butanol backbone substituted with a phenyl group at the 1-position and a dibutylamino group at the 4-position. Its molecular formula is C₁₈H₃₁NO, with a molecular weight of 277.45 g/mol (calculated from ).

Properties

CAS No. |

5328-93-8 |

|---|---|

Molecular Formula |

C18H31NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

4-(dibutylamino)-1-phenylbutan-1-ol |

InChI |

InChI=1S/C18H31NO/c1-3-5-14-19(15-6-4-2)16-10-13-18(20)17-11-8-7-9-12-17/h7-9,11-12,18,20H,3-6,10,13-16H2,1-2H3 |

InChI Key |

FEGAWNLJXCHQNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)-1-phenylbutan-1-ol typically involves the reaction of 1-phenylbutan-1-ol with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Dibutylamino)-1-phenylbutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

4-(Dibutylamino)-1-phenylbutan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and as a probe in various biological assays.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-1-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

4-(Diethylamino)butan-1-ol

- Structure: Features a diethylamino group (-N(C₂H₅)₂) instead of dibutylamino.

- Key Differences: Alkyl Chain Length: Shorter ethyl groups reduce lipophilicity (logP ~1.2 estimated) compared to dibutyl (logP ~3.5), impacting bioavailability. Molecular Weight: 159.24 g/mol (C₈H₁₉NO), significantly lower than the target compound.

- Applications : Used in surfactants or corrosion inhibitors due to moderate polarity .

4-(Butylamino)-1-butanol

- Structure: Mono-butylamino group (-NH-C₄H₉) instead of di-substituted amine.

- Key Differences :

4-[(4-Methylphenyl)amino]butan-1-ol

- Structure: Aromatic p-tolylamino group (-NH-C₆H₄-CH₃) replaces the dibutylamino and phenyl groups.

- Key Differences: Electronic Effects: The electron-donating methyl group increases aromatic ring electron density, altering interactions with π-π stacking targets. Applications: Potential use in agrochemicals due to enhanced stability from the methyl group .

1-[4-Bromo-2-(Hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol Hydrochloride

- Structure : Complex substituents, including bromo, hydroxymethyl, and fluorophenyl groups.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Lipophilicity Trends: Dibutylamino and phenyl groups in the target compound enhance lipid solubility, favoring blood-brain barrier penetration, a critical factor in CNS drug design .

- Safety Profile: Amino alcohols like 4-(Butylamino)-1-butanol require stringent handling due to skin/eye irritation risks, as noted in safety data sheets (e.g., immediate flushing with water upon exposure) .

- Synthetic Utility: The target compound’s tertiary amine is less prone to oxidation than primary amines (e.g., 4-(Butylamino)-1-butanol), improving stability in long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.